molecular formula C7H9O4.Na<br>C7H9NaO4 B15203105 Ethyl 2,4-dioxovalerate, monosodium salt CAS No. 6887-74-7

Ethyl 2,4-dioxovalerate, monosodium salt

Cat. No.: B15203105
CAS No.: 6887-74-7
M. Wt: 180.13 g/mol
InChI Key: GJBKEZBNHOGTCO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 2,4-dioxovalerate, monosodium salt typically involves the esterification of pentanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 2,4-dioxovalerate, monosodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxovalerate, monosodium salt involves its interaction with specific molecular targets. For instance, in its antifungal activity, it may inhibit the synthesis of essential fungal cell wall components, leading to cell lysis. The molecular pathways involved include the inhibition of enzymes critical for cell wall biosynthesis .

Comparison with Similar Compounds

Ethyl 2,4-dioxovalerate, monosodium salt can be compared with similar compounds such as:

This compound is unique due to its specific structure, which allows for a range of chemical transformations and applications in various fields.

Biological Activity

Ethyl 2,4-dioxovalerate, also known as ethyl 2,4-dioxopentanoate, is a compound of significant interest in the fields of organic chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, applications in drug synthesis, and relevant research findings.

Ethyl 2,4-dioxovalerate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It is known for its ability to undergo several chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions enable the formation of various bioactive compounds:

  • Oxidation : Converts the compound into corresponding carboxylic acids.
  • Reduction : Yields alcohols or other reduced forms.
  • Substitution : Forms different derivatives depending on the nucleophile used.

The compound's solubility in alcohol and ether, but insolubility in water, influences its pharmacokinetics and bioavailability when administered orally.

Antifungal and Antioxidant Properties

Research indicates that ethyl 2,4-dioxovalerate exhibits potential antifungal properties , making it a candidate for developing antifungal agents. Additionally, studies have suggested its antioxidant activity , which may contribute to therapeutic applications against oxidative stress-related diseases.

Cytotoxicity and Cancer Research

Ethyl 2,4-dioxovalerate has been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrated that derivatives synthesized from this compound significantly reduced cell proliferation in various cancer cell lines. For instance, compounds derived from ethyl 2,4-dioxovalerate showed over 75% inhibition of cell growth at specific concentrations .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds derived from ethyl 2,4-dioxovalerate:

  • Synthesis of Pyrazole Derivatives : Ethyl 2,4-dioxovalerate has been used to synthesize pyrazole derivatives that exhibit promising anticancer activities. For example, reactions with hydrazine hydrate produced compounds that showed significant cytotoxicity against cancer cells .
  • Insecticidal Activity : A study reported the synthesis of novel insecticides based on ethyl 2,4-dioxovalerate. These compounds demonstrated effective insecticidal activities against various pests .
  • HDAC Inhibition : Ethyl 2,4-dioxovalerate was also evaluated for its potential as a histone deacetylase (HDAC) inhibitor. Such inhibitors are crucial in cancer therapy due to their role in regulating gene expression associated with tumor growth .

Data Tables

Below are summarized findings from various studies related to the biological activity of ethyl 2,4-dioxovalerate:

Study FocusFindingsReference
Antifungal ActivityEffective against fungal strains
Cytotoxicity>75% inhibition of cell proliferation at 25 µM
Synthesis of PyrazoleDerivatives produced with significant anticancer properties
Insecticidal ActivityNovel compounds showed effective pest control
HDAC InhibitionPotential as a therapeutic agent in cancer treatment

Properties

CAS No.

6887-74-7

Molecular Formula

C7H9O4.Na
C7H9NaO4

Molecular Weight

180.13 g/mol

IUPAC Name

sodium;ethyl 2,4-dioxopentanoate

InChI

InChI=1S/C7H9O4.Na/c1-3-11-7(10)6(9)4-5(2)8;/h4H,3H2,1-2H3;/q-1;+1

InChI Key

GJBKEZBNHOGTCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)[CH-]C(=O)C.[Na+]

Origin of Product

United States

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